2-哌啶-1-基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

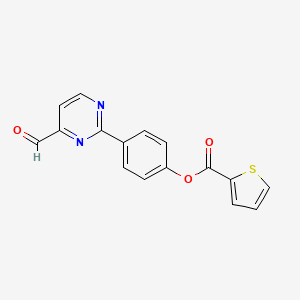

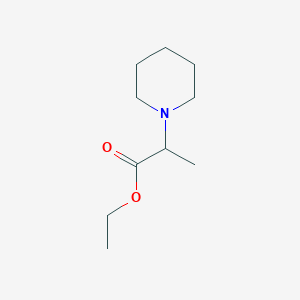

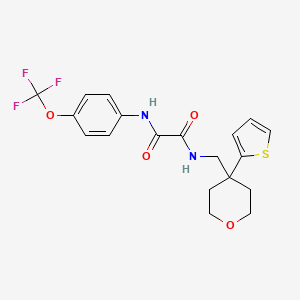

Ethyl 2-piperidin-1-ylpropanoate is an organic compound with the chemical formula C10H19NO2 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of Ethyl 2-piperidin-1-ylpropanoate is represented by the linear formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-piperidin-1-ylpropanoate are not detailed in the literature, piperidine derivatives have been studied extensively. These studies include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

作用机制

Target of Action

The primary targets of Ethyl 2-piperidin-1-ylpropanoate are currently unknown. This compound is a part of a collection of rare and unique chemicals

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Ethyl 2-piperidin-1-ylpropanoate is currently unknown .

实验室实验的优点和局限性

One of the advantages of using EPP in lab experiments is that it is relatively inexpensive and easily accessible. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to using EPP in lab experiments. For example, it is a volatile compound and can be hazardous if not handled properly. Additionally, it has a pungent odor and can irritate the skin and eyes if not handled properly.

未来方向

The future directions for the use of EPP in scientific research are numerous. For example, it could be used in the development of new drugs and other compounds, as well as in the synthesis of new compounds. Additionally, it could be used in the development of new methods of organic synthesis and in the development of new ligands for coordination chemistry. Additionally, it could be used in the study of the biochemical and physiological effects of drugs and other compounds. Finally, it could be used in the development of new methods for the analysis of drugs and other compounds.

合成方法

EPP can be synthesized from the reaction of ethyl 2-chloropropanoate with piperidine in the presence of a base. The reaction proceeds in a two-step process, with the first step being the formation of the ethyl 2-piperidin-1-ylpropanoate and the second step being the formation of the ethyl 2-chloropropanoate. The reaction is typically carried out in an organic solvent such as dichloromethane or methanol.

科学研究应用

- 2-哌啶-1-基丙酸乙酯衍生物显示出作为潜在抗癌剂的希望。 研究人员探索其抑制肿瘤生长、诱导细胞凋亡(程序性细胞死亡)以及干扰癌细胞信号传导途径的能力 .

- 研究表明,某些哌啶衍生物,包括2-哌啶-1-基丙酸乙酯,表现出抗病毒特性。 它们可能抑制病毒复制或进入,使其与抗病毒药物开发相关 .

- 基于哌啶的化合物因其抗疟疾活性而被研究。 2-哌啶-1-基丙酸乙酯衍生物可能潜在地靶向引起疟疾的疟原虫 .

- 研究人员正在探索2-哌啶-1-基丙酸乙酯的抗菌潜力。 这些衍生物可能对抗细菌、真菌或寄生虫感染 .

- 哌啶化合物通常具有镇痛(止痛)和抗炎特性。 2-哌啶-1-基丙酸乙酯衍生物可能有助于疼痛管理和炎症控制 .

- 一些研究将哌啶衍生物作为治疗包括阿尔茨海默病在内的神经退行性疾病的潜在方法。 2-哌啶-1-基丙酸乙酯可能调节神经递质系统或保护神经元免受损伤 .

抗癌特性

抗病毒活性

抗疟疾研究

抗菌剂

止痛和消炎作用

神经退行性疾病(抗阿尔茨海默病)

属性

IUPAC Name |

ethyl 2-piperidin-1-ylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYAIFQYIIUEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)